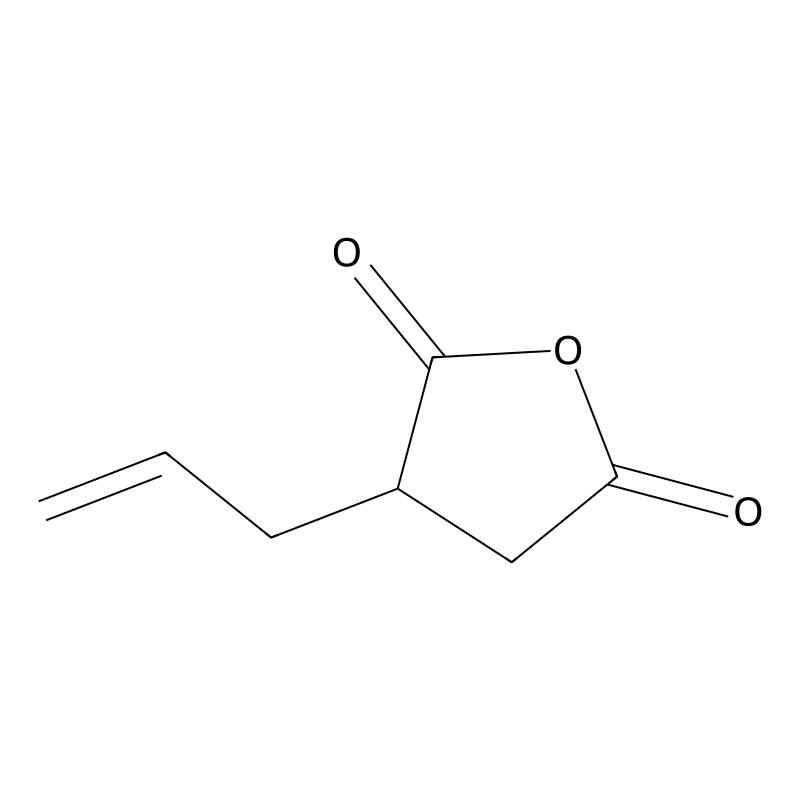Allylsuccinic anhydride
Catalog No.
S663427
CAS No.
7539-12-0
M.F
C7H8O3
M. Wt
140.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
7539-12-0
Product Name
Allylsuccinic anhydride
IUPAC Name
3-prop-2-enyloxolane-2,5-dione
Molecular Formula
C7H8O3
Molecular Weight
140.14 g/mol
InChI
InChI=1S/C7H8O3/c1-2-3-5-4-6(8)10-7(5)9/h2,5H,1,3-4H2
InChI Key
WUMMIJWEUDHZCL-UHFFFAOYSA-N
SMILES
C=CCC1CC(=O)OC1=O
Canonical SMILES
C=CCC1CC(=O)OC1=O
Synthesis of Polymers and Copolymers:
- Biodegradable Polymers: ASA can be used as a building block for the synthesis of biodegradable polymers. These polymers, due to their ability to decompose naturally, are increasingly explored for various applications, including drug delivery, tissue engineering, and environmental remediation. Research has shown that ASA can be copolymerized with other monomers, such as succinic anhydride and allyl glycidyl ether, to form biodegradable epoxy-polyesters. These materials exhibit promising properties for use in biomedical applications [].
- Functional Polymers: The presence of both the allyl group and the anhydride functionality in ASA makes it a valuable intermediate for the synthesis of functional polymers. These polymers possess specific properties tailored for various applications. For example, research has explored the use of ASA to create polymers with improved adhesion, corrosion resistance, and flame retardancy [].
Surface Modification:
- Functionalization of Nanoparticles: ASA can be used to modify the surface of nanoparticles, introducing new functionalities that enhance their performance and broaden their potential applications. Studies have demonstrated the use of ASA in the functionalization of iron oxide nanoparticles, enabling their conjugation with biomolecules for targeted drug delivery and bioimaging applications [].
Corrosion Inhibition:
- Development of Corrosion Inhibitors: Research suggests that ASA has potential as a corrosion inhibitor for metals. Its ability to form a protective film on the metal surface can prevent the underlying metal from reacting with corrosive agents. Studies have explored the use of ASA derivatives as corrosion inhibitors for various metals, including steel and aluminum [].
- ASA is a reactive chemical and should be handled with proper safety precautions.
- The research applications mentioned above are just a few examples, and the potential uses of ASA in scientific research are still being explored.
XLogP3
0.7
GHS Hazard Statements
Aggregated GHS information provided by 39 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (94.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (94.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Acute Toxic;Irritant
Other CAS
7539-12-0
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








